molecular formula C17H16N2O4S B3124272 6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide CAS No. 317821-88-8

6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

Cat. No.: B3124272
CAS No.: 317821-88-8
M. Wt: 344.4 g/mol
InChI Key: OMYOGXVKLAJGAN-UHFFFAOYSA-N
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Description

6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid or its derivatives with appropriate amines.

    Introduction of the 2-methoxyphenoxy group: This step may involve the reaction of a suitable phenol derivative with a halogenated precursor.

    Incorporation of the 2-oxotetrahydro-3-thiophenyl group: This can be done through a series of reactions involving thiophene derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide: can be compared with other nicotinamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

6-(2-methoxyphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-13-4-2-3-5-14(13)23-15-7-6-11(10-18-15)16(20)19-12-8-9-24-17(12)21/h2-7,10,12H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYOGXVKLAJGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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